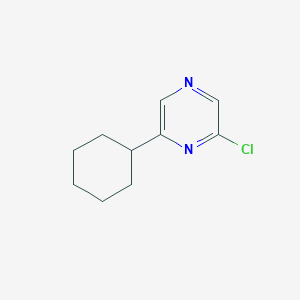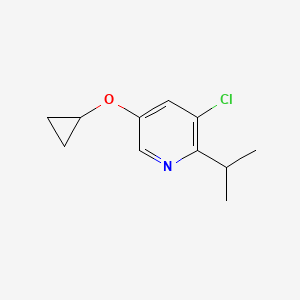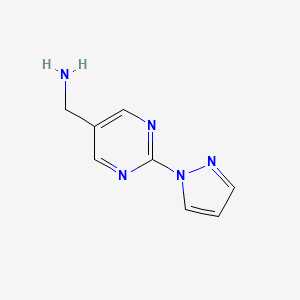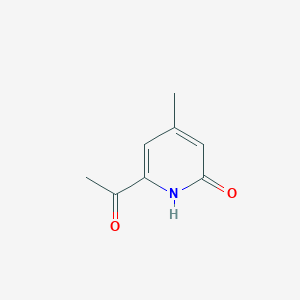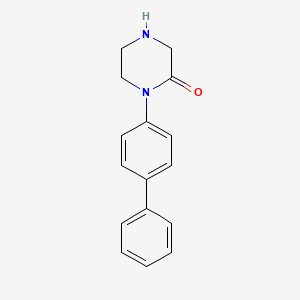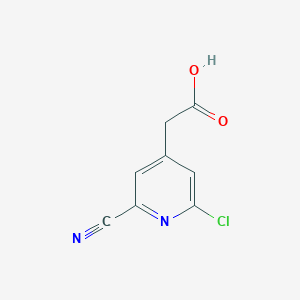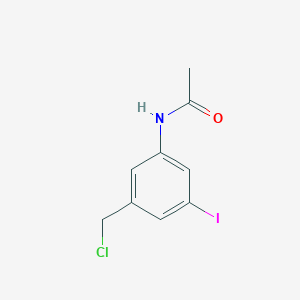
3-Tert-butoxy-5-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butoxy-5-hydroxybenzoic acid is an organic compound belonging to the class of hydroxybenzoic acids. These compounds are known for their aromatic structure and the presence of both hydroxyl and carboxyl functional groups. The tert-butoxy group at the third position and the hydroxyl group at the fifth position on the benzene ring make this compound unique. Hydroxybenzoic acids are widely recognized for their biochemical and antioxidant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butoxy-5-hydroxybenzoic acid can be achieved through various methods. One common approach involves the reaction of 3,5-dihydroxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. This reaction typically occurs under mild conditions and results in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 3-Tert-butoxy-5-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzoic acids.
Aplicaciones Científicas De Investigación
3-Tert-butoxy-5-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mecanismo De Acción
The mechanism of action of 3-tert-butoxy-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the carboxyl group can form ionic interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to antioxidant, anti-inflammatory, and other therapeutic effects .
Comparación Con Compuestos Similares
- 3,5-Dihydroxybenzoic acid
- 3-Tert-butyl-4-hydroxybenzoic acid
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
Comparison: 3-Tert-butoxy-5-hydroxybenzoic acid is unique due to the presence of the tert-butoxy group, which imparts distinct chemical and physical properties compared to its analogs. For instance, 3,5-dihydroxybenzoic acid lacks the bulky tert-butoxy group, resulting in different reactivity and solubility characteristics. Similarly, 3-tert-butyl-4-hydroxybenzoic acid and 3,5-di-tert-butyl-4-hydroxybenzoic acid have different substitution patterns, leading to variations in their chemical behavior and applications .
Propiedades
Fórmula molecular |
C11H14O4 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
3-hydroxy-5-[(2-methylpropan-2-yl)oxy]benzoic acid |
InChI |
InChI=1S/C11H14O4/c1-11(2,3)15-9-5-7(10(13)14)4-8(12)6-9/h4-6,12H,1-3H3,(H,13,14) |
Clave InChI |
QEGXHFBOUFYDIP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC(=CC(=C1)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






